2-Azabicyclo[2.2.2]octane hydrochloride
Overview
Description
2-Azabicyclo[2.2.2]octane hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure where a nitrogen atom is incorporated into a bicyclo[2.2.2]octane framework.
Mechanism of Action
Target of Action
Similar compounds, such as 2-azabicyclo[321]octanes, have shown high affinity for α4β2 neuronal nicotinic acetylcholine receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to influence neuronal pathways .
Result of Action
Similar compounds have been shown to have significant potential in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, forming the bicyclic ring system .
Industrial Production Methods: Industrial production of this compound often employs batchwise processes to ensure high yields and purity. The key steps involve precise control of reaction conditions, including temperature and pH, to facilitate the formation of the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reduction reactions can be employed to remove oxygen functionalities or to reduce double bonds within the structure.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and arrangement.
8-Azabicyclo[3.2.1]octane: Another related compound, often found in the core structure of tropane alkaloids.
Uniqueness: 2-Azabicyclo[2.2.2]octane hydrochloride is unique due to its specific bicyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-3-7-4-2-6(1)5-8-7;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXYVYKZCJKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621178 | |
Record name | 2-Azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-15-8 | |
Record name | 2-Azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azabicyclo[2.2.2]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to analyze the structure of esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-ols, and what information did they provide?
A1: Researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to thoroughly analyze the structure of these esters []. These techniques included:
Q2: How did X-ray crystallography complement the NMR studies in confirming the configurational assignment of these bicyclic compounds?
A2: While NMR spectroscopy provided valuable information about the structure and connectivity of atoms in solution, X-ray crystallography provided a definitive three-dimensional structure of the molecule in its solid state []. Specifically, the crystal structure of 6-anti-(2-chlorobenzoyloxy)-2-methyl-2-azabicyclo[2.2.2]octane hydrochloride was determined. This provided visual confirmation of the spatial arrangement of atoms and confirmed the configurational assignment (syn or anti) at the 6-position, which was previously determined by NMR. The combined approach of NMR and X-ray crystallography offered a comprehensive understanding of the structure of these complex molecules.
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